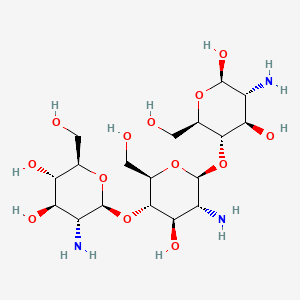

D-Glucosaminide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H35N3O13 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |

InChI Key |

RQFQJYYMBWVMQG-IXDPLRRUSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |

Origin of Product |

United States |

Biosynthesis and Anabolic Pathways of D Glucosaminide

Precursor Metabolism and Entry Points into D-Glucosaminide Synthesis

Fructose-6-phosphate (B1210287), a key intermediate in glycolysis, serves as a primary entry point into the hexosamine biosynthesis pathway. nih.govebi.ac.uk Approximately 2-5% of the total glucose that enters a cell is shunted from glycolysis into the HBP. nih.gov This diversion occurs when glutamine:fructose-6-phosphate amidotransferase (GFAT), the first and rate-limiting enzyme of the pathway, catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. frontiersin.orgnih.gov This reaction is the committed step in the de novo synthesis of hexosamines. nih.gov By utilizing fructose-6-phosphate, the cell directly links the synthesis of amino sugars to its glucose metabolism, allowing the production of UDP-GlcNAc to respond to the cellular energy status and carbohydrate availability. youtube.comresearchgate.net

Following the initial conversion of fructose-6-phosphate, a series of intermediates are formed, leading to the final product, UDP-GlcNAc. The first of these is Glucosamine-6-phosphate (GlcN-6P) . nih.govproteopedia.org Its formation from fructose-6-phosphate is a crucial, essentially irreversible step catalyzed by GFAT. ebi.ac.uk

GlcN-6P is then acetylated using acetyl-CoA as the acetyl group donor, a reaction catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA1), to produce N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) . frontiersin.orgwikipedia.orgebi.ac.uk This step connects the pathway to fatty acid metabolism, as acetyl-CoA is a central molecule in that process.

The subsequent intermediate is N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1P) . It is formed from GlcNAc-6P through an intramolecular phosphate (B84403) transfer catalyzed by phosphoacetylglucosamine mutase (AGM). wikipedia.orgebi.ac.ukmedlineplus.gov

Finally, GlcNAc-1P is activated by reacting with uridine (B1682114) triphosphate (UTP), a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP). frontiersin.orgnih.gov This step links the pathway to nucleotide synthesis and yields the high-energy sugar nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc) , the final product of the HBP. nih.govnih.gov UDP-GlcNAc is the direct precursor for the incorporation of N-acetylglucosamine into glycoproteins, proteoglycans, and glycolipids. wikipedia.org

Enzymology of D-Glucosaminide Biosynthesis

The hexosamine biosynthesis pathway is orchestrated by a sequence of four key enzymes that catalyze the conversion of central metabolites into UDP-GlcNAc. frontiersin.org

The synthesis of UDP-GlcNAc is a four-step enzymatic process. frontiersin.org

Glucosamine-6-phosphate synthase (GFAT) : Also known as glutamine:fructose-6-phosphate amidotransferase, GFAT (EC 2.6.1.16) is the rate-limiting enzyme of the HBP. frontiersin.orgnih.gov It catalyzes the first committed step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate. ebi.ac.ukproteopedia.org The enzyme has two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849), and a synthase domain that isomerizes fructose-6-phosphate and uses the ammonia to form glucosamine-6-phosphate. proteopedia.orgacs.org

Glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT1) : This enzyme (EC 2.3.1.4) is responsible for the second step in the pathway. It transfers an acetyl group from acetyl-CoA to the amine group of glucosamine-6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate. wikipedia.orgebi.ac.uknih.gov This acetylation is a crucial step for the subsequent reactions. wikipedia.org Human GNA1 has shown a relaxed donor specificity, capable of transferring acyl groups up to four carbons long. nih.gov

Phosphoacetylglucosamine mutase (AGM1 or PGM3) : This enzyme (EC 5.4.2.3) catalyzes the reversible isomerization of N-acetyl-D-glucosamine-6-phosphate to N-acetyl-D-glucosamine-1-phosphate. wikipedia.orgebi.ac.uk It belongs to the phosphohexomutase superfamily and is essential for producing the substrate required for the final step of the pathway. ebi.ac.ukuniprot.org

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/2 or AGX1/2) : UAP (EC 2.7.7.23) catalyzes the final, reversible reaction in the HBP. nih.govmdpi.com It combines N-acetyl-D-glucosamine-1-phosphate with UTP to produce UDP-N-acetylglucosamine and pyrophosphate. nih.govebi.ac.uk This reaction activates the N-acetylglucosamine moiety, making it ready for transfer to various acceptor molecules in glycosylation reactions. nih.govacs.org

Table 1: Key Enzymes in UDP-GlcNAc Biosynthesis

| Enzyme | Abbreviation(s) | EC Number | Substrates | Product(s) | Function in Pathway |

|---|---|---|---|---|---|

| Glucosamine-6-phosphate synthase | GFAT, GlmS | 2.6.1.16 | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | First committed and rate-limiting step. frontiersin.orgnih.gov |

| Glucosamine-6-phosphate N-acetyltransferase | GNA1, GNPNAT1 | 2.3.1.4 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA | Acetylation of the hexosamine. wikipedia.orgebi.ac.uk |

| Phosphoacetylglucosamine mutase | AGM1, PGM3 | 5.4.2.3 | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-1-phosphate | Intramolecular phosphate transfer. wikipedia.orgebi.ac.uk |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/2, AGX1/2 | 2.7.7.23 | N-acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Final activation step. nih.govmdpi.com |

The flux through the hexosamine biosynthesis pathway is tightly regulated, primarily at the level of its rate-limiting enzyme, GFAT. nih.govfrontiersin.org This regulation ensures that the production of UDP-GlcNAc is balanced with the metabolic needs of the cell. mdpi.com

One of the primary regulatory mechanisms is feedback inhibition . The end-product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of GFAT, binding to a specific site on the enzyme to reduce its activity. nih.gov This creates a negative feedback loop where high levels of UDP-GlcNAc automatically slow down its own synthesis. nih.gov Additionally, the immediate product of the GFAT reaction, glucosamine-6-phosphate, can inhibit the enzyme by competing with the substrate fructose-6-phosphate. nih.gov

The activity of GFAT is also controlled by post-translational modifications , including phosphorylation. nih.gov Various signaling pathways can lead to the phosphorylation of GFAT, which can modulate its activity in response to different cellular cues. nih.govmdpi.com The availability of substrates—glucose, glutamine, acetyl-CoA, and UTP—also naturally regulates the pathway's flux. nih.govfrontiersin.org

Genetic Determinants and Gene Expression in D-Glucosaminide Synthesis

The enzymes of the hexosamine biosynthesis pathway are encoded by specific genes whose expression is vital for normal cellular function. In humans and other mammals, these genes include:

GFAT1 and GFAT2 (GFPT1 and GFPT2) : These two paralogs encode for glucosamine-6-phosphate synthase. GFAT1 is expressed ubiquitously, while GFAT2 shows higher expression in the central nervous system. nih.gov

GNPNAT1 : This gene encodes glucosamine-6-phosphate N-acetyltransferase. nih.gov Studies have linked its expression to various cellular processes and diseases, highlighting its importance. nih.gov

PGM3 : This gene encodes phosphoacetylglucosamine mutase (also known as AGM1). medlineplus.govuniprot.org Mutations in the PGM3 gene can lead to a congenital disorder of glycosylation, characterized by impaired immune function, which underscores the critical role of this pathway. medlineplus.gov

UAP1 and AGX1 : These genes encode for UDP-N-acetylglucosamine pyrophosphorylase.

The expression of these genes is responsive to cellular conditions and signaling molecules. nih.gov For instance, nutrient-sensing pathways involving mTOR and AMPK can modulate the HBP by influencing the expression and activity of its enzymes. nih.govmdpi.com This genetic and transcriptional regulation ensures that the synthesis of UDP-GlcNAc is coordinated with cell growth, proliferation, and responses to environmental stress. frontiersin.org

Comparative Biosynthetic Pathways Across Organisms (Non-human)

The biosynthesis of D-glucosaminide precursors, primarily D-glucosamine and its activated form, UDP-N-acetyl-D-glucosamine, is a fundamental process across various non-human organisms, including bacteria, fungi, and plants. This is chiefly accomplished through the highly conserved Hexosamine Biosynthetic Pathway (HBP). While the core enzymatic steps are similar, distinct differences in enzymes, regulation, and subsequent utilization of the products exist among these kingdoms of life. The final step, the formation of a D-glucosaminide, involves the transfer of a D-glucosamine moiety from an activated donor to an acceptor molecule, a reaction catalyzed by glycosyltransferases. However, the more prevalent pathway involves the use of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) as the sugar donor.

Biosynthesis of the D-Glucosamine Precursor

The journey to a D-glucosaminide begins with the synthesis of D-glucosamine-6-phosphate. This process is remarkably conserved, initiating from fructose-6-phosphate, an intermediate of glycolysis.

In Bacteria:

Bacterial synthesis of D-glucosamine is crucial for the formation of peptidoglycan, a major component of the cell wall. nih.gov The pathway in bacteria like Escherichia coli involves a series of enzymatic reactions. The initial and rate-limiting step is the conversion of fructose-6-phosphate to glucosamine-6-phosphate by glucosamine-6-phosphate synthase (GlmS), which utilizes glutamine as the amino group donor. nih.gov Subsequently, phosphoglucosamine mutase (GlmM) converts glucosamine-6-phosphate to glucosamine-1-phosphate. The final step in the formation of the activated sugar donor is catalyzed by the bifunctional enzyme GlmU, which has both N-acetyltransferase and uridyltransferase activities, converting glucosamine-1-phosphate to UDP-N-acetyl-D-glucosamine. nih.gov

In Fungi:

Fungi rely on the HBP for the synthesis of chitin (B13524), a vital structural component of their cell walls, and for protein glycosylation. mdpi.com The fungal pathway mirrors the bacterial one in its core reactions but with some distinct enzymes. For instance, in Saccharomyces cerevisiae and pathogenic fungi like Candida albicans and Aspergillus fumigatus, the synthesis also starts with the conversion of fructose-6-phosphate to glucosamine-6-phosphate, catalyzed by L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), also known as Gfa1. frontiersin.orgfrontiersin.org This is followed by the action of glucosamine-6-phosphate N-acetyltransferase (GNA1 or Gna1) to produce N-acetyl-D-glucosamine-6-phosphate. frontiersin.orgfrontiersin.org Subsequently, N-acetyl-D-glucosamine-phosphate mutase (AGM1 or Agm1) isomerizes it to N-acetyl-D-glucosamine-1-phosphate. frontiersin.org Finally, UDP-N-acetyl-D-glucosamine pyrophosphorylase (UAP1 or Uap1) catalyzes the formation of UDP-GlcNAc. frontiersin.orgfrontiersin.org The enzymes of the fungal HBP are considered potential targets for antifungal drugs due to their essential role in cell wall integrity. frontiersin.org

In Plants:

In plants, the HBP provides the necessary precursors for the glycosylation of proteins and the synthesis of various glycoconjugates, which are important for growth, development, and stress responses. frontiersin.org The pathway is largely homologous to that in fungi and animals. It begins with GFAT, converting fructose-6-phosphate to glucosamine-6-phosphate. frontiersin.org This is followed by the sequential actions of glucosamine-6-phosphate N-acetyltransferase (GNA), N-acetylglucosamine-phosphate mutase (AGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP or GlcNAc1pUT) to yield UDP-GlcNAc. frontiersin.orgresearchgate.net Plants possess genes encoding all the enzymes of the HBP, and their disruption can lead to severe developmental defects, underscoring the pathway's critical importance. frontiersin.org

Formation of the D-Glucosaminide Linkage

The final step in forming a D-glucosaminide involves the action of a glycosyltransferase (GT). These enzymes transfer the sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule (aglycone). nih.gov While the direct use of UDP-D-glucosamine as a donor is less commonly reported, the vast family of UDP-dependent glycosyltransferases (UGTs) is known to transfer various sugars, including UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). rsc.orgmdpi.com

Bacterial Glycosyltransferases:

Bacteria possess a diverse array of glycosyltransferases that are involved in the synthesis of polysaccharides, glycoproteins, and other glycoconjugates. frontiersin.org These enzymes often exhibit specificity for their sugar donor and acceptor substrates. While many bacterial GTs utilize UDP-GlcNAc, the existence of GTs that could potentially use UDP-D-glucosamine for the synthesis of specific D-glucosaminides is plausible, especially in the context of secondary metabolite biosynthesis.

Fungal Glycosyltransferases:

Fungi also have a wide range of UGTs that play roles in detoxification, and the synthesis of secondary metabolites and cell wall components. rsc.orgasm.org These enzymes are known to transfer sugars like glucose, galactose, and UDP-GlcNAc to a variety of acceptor molecules. rsc.orgmdpi.com Some fungal GTs have been shown to have broad substrate specificity, and it is conceivable that some may be capable of utilizing an activated D-glucosamine donor to form D-glucosaminides. nih.govasm.org

Plant Glycosyltransferases:

Plants have an exceptionally large and diverse family of UGTs, which are crucial for the glycosylation of a vast array of natural products, including hormones, secondary metabolites, and xenobiotics. nih.govnumberanalytics.com This glycosylation can alter the bioactivity, solubility, and transport of these molecules. nih.gov Plant UGTs predominantly use UDP-glucose but can also utilize other UDP-sugars. numberanalytics.com A few plant GTs have been identified that can produce O-, N-, and S-glycosides, demonstrating their catalytic versatility. nih.gov It is within this vast enzymatic repertoire that specific GTs capable of forming D-glucosaminides likely exist.

Comparative Overview of Key Biosynthetic Enzymes

The table below provides a comparative summary of the key enzymes involved in the biosynthesis of the activated precursor, UDP-N-acetyl-D-glucosamine, across bacteria, fungi, and plants.

| Enzymatic Step | Enzyme Name | Bacteria (e.g., E. coli) | Fungi (e.g., S. cerevisiae, A. fumigatus) | Plants (e.g., Arabidopsis thaliana) | Gene Name (Example Organism) | Substrate(s) | Product(s) |

| 1. Amination | Glucosamine-6-phosphate synthase | Present | Present | Present | glmS (E. coli), GFA1 (S. cerevisiae) | Fructose-6-phosphate, L-Glutamine | Glucosamine-6-phosphate, L-Glutamate |

| 2. Acetylation | Glucosamine-6-phosphate N-acetyltransferase | Part of bifunctional GlmU | Present | Present | glmU (E. coli), GNA1 (S. cerevisiae) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA |

| 3. Isomerization | Phosphoglucosamine mutase | Present | Present | Present | glmM (E. coli), AGM1 (S. cerevisiae) | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-1-phosphate |

| 4. Uridylation | UDP-N-acetylglucosamine pyrophosphorylase | Part of bifunctional GlmU | Present | Present | glmU (E. coli), UAP1 (S. cerevisiae) | N-acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-acetyl-D-glucosamine, Pyrophosphate |

Biochemical and Pharmacological Significance of D Glucosaminide

Role in Enzymatic Reactions and as Enzyme Inhibitors

D-glucosaminide derivatives, particularly N-acetyl-β-D-glucosaminides, are key substrates for a class of enzymes known as N-acetyl-β-D-hexosaminidases (HEX enzymes or NAGs). nih.gov These glycosyl hydrolase enzymes are found across all domains of life and are responsible for cleaving terminal N-acetyl-D-glucosamine (and N-acetyl-D-galactosamine) residues from various glycoconjugates. nih.gov This enzymatic activity is fundamental to processes like glycoprotein (B1211001) degradation in lysosomes and the remodeling of chitin (B13524) in fungi and insects. nih.gov Synthetic chromogenic and fluorogenic D-glucosaminide substrates, such as those with p-nitrophenyl or 4-methylumbelliferyl aglycones, are essential laboratory tools for assaying the activity of these enzymes. nih.gov

The critical role of these enzymes also makes them attractive targets for therapeutic intervention. By designing molecules that mimic the structure of the natural D-glucosaminide substrate but cannot be cleaved, researchers can create potent enzyme inhibitors. researchgate.net These inhibitors can block the enzyme's active site, leading to a desired therapeutic effect. For example, inhibitors of glucosidases are being investigated for the treatment of diabetes, viral infections, and certain cancers. researchgate.net

Application as Scaffolds in Carbohydrate-Based Drug Discovery

Carbohydrates possess high functional group density and stereochemical complexity, making them excellent scaffolds for drug discovery. researchgate.netfrontiersin.orgnih.gov The D-glucosamine ring, with its defined three-dimensional arrangement of hydroxyl and amino groups, serves as a rigid framework to which various pharmacophores (the active parts of a drug molecule) can be attached. frontiersin.org

This strategy is used to create:

Peptidomimetics: By arranging amino acid-like side chains on the sugar scaffold, researchers can create molecules that mimic the structure and function of peptides but with improved stability and bioavailability. frontiersin.org

Targeted Therapeutics: D-glucosamine derivatives have been synthesized to target specific biological pathways or cell types. For example, research has explored D-glucosamine derivatives with antitumor properties. Studies have shown that D-glucosamine hydrochloride can inhibit the growth of certain cancer cell lines in vitro and exhibit antitumor activity in animal models. nih.govnih.gov Other derivatives, such as a 1-thyminyl-D-glucosamine-4,6-disulfate, have demonstrated antiviral activity against HIV. nih.gov The use of carbohydrates as scaffolds allows for the creation of diverse compound libraries that can be screened for a wide range of biological activities. nih.gov

Applications of D Glucosaminide in Material Science and Agriculture

Integration into Biomaterials and Hydrogel Formation

The unique chemical properties of D-glucosamine and its derivatives make them valuable components in the field of biomaterials. Their inherent biocompatibility and biodegradability are highly desirable for medical applications.

A significant area of research is the development of hydrogels based on D-glucosaminide derivatives. nih.gov Hydrogels are water-swollen polymer networks that can mimic the properties of natural tissues. harvard.edu Researchers have shown that by covalently linking a nucleobase, an amino acid, and D-glucosamine, it is possible to create molecules that self-assemble into nanofibers, forming a supramolecular hydrogel. nih.gov These biocompatible hydrogels have potential applications in tissue engineering and controlled drug delivery. nih.govnih.gov

Furthermore, glycosaminoglycan (GAG)-based hydrogels, which are rich in D-glucosamine units, are highly effective at controlling cell behavior. nih.gov By varying the chemical modifications (like sulfation patterns) on the GAG components, the hydrogel's affinity for growth factors and other signaling proteins can be precisely tuned. nih.gov This allows for the creation of "cell-instructive" materials that can guide stem cell differentiation and tissue regeneration. nih.gov The polymer of D-glucosamine, chitosan (B1678972), is also widely used to create hydrogels, films, and nanoparticles for biomedical applications, including as a bonding agent for other biomaterials. usda.govharvard.edu

Research in Agricultural Applications

D-glucosaminide derivatives are emerging as a novel class of compounds for agricultural use. Research has demonstrated their potential to enhance plant growth and protect against pathogens. patsnap.comgoogle.com

Specific applications include:

Plant Growth and Yield Enhancement: Certain glucosamine (B1671600) amides, such as N-palmitoleyl-D-glucosamine (NPG), have been shown to improve the agronomic performance of various crops, including corn, soybean, and wheat. patsnap.comgoogle.com These compounds can be applied to seeds, foliage, or soil to stimulate growth and increase yield. patsnap.com

Biopesticides and Plant Defense Boosters: The polymer of D-glucosamine, chitosan, is registered as a plant defense booster. usda.gov It can induce defense responses in plants, making them more resistant to fungal and microbial pathogens. usda.gov The enzymatic degradation of chitin-containing biomass (like fungal mycelia from industrial waste) to produce N-acetyl-D-glucosamine is being explored as an eco-friendly approach to generate valuable biochemicals for agricultural and other uses. acs.orgnih.gov

Molecular and Cellular Functions of D Glucosaminide

Role in Structural Biopolymers (e.g., Chitin (B13524), Chitosan (B1678972), Glycosaminoglycans)

D-glucosaminide and its derivatives are fundamental building blocks for several essential structural biopolymers in a wide range of organisms. These macromolecules provide mechanical strength, shape, and support to cells and tissues.

Chitin: Chitin is a long-chain polymer of N-acetyl-D-glucosamine, a derivative of glucose. lndcollege.co.in It is the second most abundant natural biopolymer after cellulose and is a primary component of the cell walls of fungi, the exoskeletons of arthropods like crustaceans and insects, the radulae of mollusks, and the beaks of cephalopods. researchgate.net The structure of chitin consists of β-(1→4) linked N-acetyl-D-glucosamine units. nih.gov This arrangement creates a rigid and stable structure due to extensive hydrogen bonding between the polymer chains. nih.gov

Chitosan: Chitosan is derived from chitin through a process of deacetylation, which involves the removal of some or all of the acetyl groups from the N-acetyl-D-glucosamine residues, converting them into D-glucosamine units. mdpi.comnih.gov This modification results in a cationic polysaccharide with a high density of primary amino groups, making it soluble in acidic aqueous solutions. nih.gov The degree of deacetylation influences the physical and chemical properties of chitosan, such as its solubility and viscosity. nih.gov Chitosan is a linear polymer of anhydro N-acetyl-D-glucosamine and D-glucosamine. researchgate.net

Glycosaminoglycans (GAGs): GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. bibliotekanauki.plresearchgate.net One of the monosaccharides in the repeating unit is an amino sugar, which is typically either N-acetyl-D-glucosamine or N-acetyl-D-galactosamine. bibliotekanauki.plresearchgate.net The other monosaccharide is usually a uronic acid, such as D-glucuronic acid or L-iduronic acid. bibliotekanauki.plresearchgate.net GAGs are a major component of the extracellular matrix (ECM), where they are typically found covalently linked to a core protein to form proteoglycans. bibliotekanauki.plresearchgate.net The negative charges from sulfate and carboxyl groups on the GAG chains contribute to their ability to bind water, giving tissues their turgor and resistance to compression.

Table 1: Structural Biopolymers Containing D-Glucosaminide Derivatives

| Biopolymer | Monomeric Unit(s) | Linkage | Key Functions |

|---|---|---|---|

| Chitin | N-acetyl-D-glucosamine | β-(1→4) | Structural component of fungal cell walls and arthropod exoskeletons. researchgate.netnih.gov |

| Chitosan | D-glucosamine and N-acetyl-D-glucosamine | β-(1→4) | Biocompatible and biodegradable polymer with various biomedical applications. mdpi.comnih.gov |

Participation in Cellular Recognition and Adhesion Processes

The carbohydrate structures on the surface of cells, often terminating in D-glucosaminide derivatives, play a crucial role in mediating interactions between cells and their environment. These interactions are fundamental to processes such as cell-cell recognition, adhesion, and signaling.

Cell surface carbohydrates are components of glycoproteins and glycolipids and act as recognition sites for other cells, pathogens, and signaling molecules. bbk.ac.uk This recognition is highly specific and is mediated by carbohydrate-binding proteins called lectins. lndcollege.co.in For instance, the selective adhesion of bacteria to host tissues is often determined by the interaction between bacterial lectins and specific carbohydrate structures on the host cell surface. bbk.ac.uk

Oligosaccharides are involved in various recognition events, including those essential for reproduction and embryonic development. bbk.ac.uk The binding of a sperm cell to an egg is mediated by glycoproteins on their respective surfaces. bbk.ac.uk During embryonic development, changes in cell surface carbohydrates are critical for processes like cell compaction. bbk.ac.uk

Modulation of Enzymatic Activities and Protein Function (e.g., O-GlcNAcylation)

D-glucosaminide, in the form of N-acetyl-D-glucosamine (GlcNAc), is central to a dynamic post-translational modification known as O-GlcNAcylation. This process involves the attachment of a single GlcNAc sugar to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.org O-GlcNAcylation is a reversible process, with the addition and removal of GlcNAc catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. wikipedia.orgmdpi.com

This modification can modulate the activity, stability, and localization of a vast number of proteins, thereby influencing a wide array of cellular processes. nih.gov O-GlcNAcylation can compete with phosphorylation for the same or nearby serine/threonine residues, creating a reciprocal relationship between these two critical post-translational modifications. wikipedia.org This interplay allows for a fine-tuning of protein function in response to cellular signals.

The functional consequences of O-GlcNAcylation are diverse and protein-specific. For some proteins, O-GlcNAcylation can lead to increased stability and activity, while for others it may have an inhibitory effect. nih.gov This modification has been shown to regulate the function of transcription factors, enzymes, and cytoskeletal proteins. nih.gov

Involvement in Signal Transduction Pathways (e.g., linking metabolism to cellular responses)

O-GlcNAcylation serves as a critical link between cellular metabolism and signal transduction. The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. wikipedia.org Consequently, the levels of O-GlcNAcylation are highly sensitive to the nutritional state of the cell, positioning O-GlcNAc as a "nutrient sensor". wikipedia.org

When nutrient levels are high, UDP-GlcNAc levels increase, leading to a global increase in O-GlcNAcylation. This modification can then alter the activity of key signaling proteins, thereby adapting cellular processes to the available nutrient supply. For example, O-GlcNAcylation has been shown to influence insulin signaling and glucose metabolism. nih.gov

The dynamic nature of O-GlcNAcylation allows cells to rapidly respond to changes in their metabolic environment. This regulatory mechanism is involved in a multitude of signaling pathways that control cell growth, proliferation, and survival. mdpi.com

D-Glucosaminide as a Precursor for Complex Glycoconjugates and Oligosaccharides

D-glucosamine and its derivatives are essential precursors for the biosynthesis of a wide variety of complex glycoconjugates and oligosaccharides. nih.gov These molecules include glycoproteins, glycolipids, and proteoglycans, which are involved in numerous biological processes.

In mammals, N-acetyl-D-glucosamine is a key building block for the synthesis of glycosaminoglycans and other components of connective tissues. nih.gov The synthesis of these complex molecules involves a series of enzymatic reactions that utilize activated sugar donors, such as UDP-N-acetyl-D-glucosamine.

The ability to synthesize a diverse array of complex carbohydrates from simple precursors like D-glucosamine is crucial for the proper functioning of cells and organisms. These complex glycoconjugates are involved in processes ranging from structural support to cell signaling and recognition. nih.gov

Interactions with Other Biomolecules (e.g., Lectins, Receptors, Enzymes)

D-glucosaminide-containing structures are recognized by a variety of proteins, including lectins, receptors, and enzymes. These interactions are highly specific and are critical for a wide range of biological functions.

Lectins: Lectins are carbohydrate-binding proteins that can recognize and bind to specific sugar structures. lndcollege.co.in The interaction between lectins and D-glucosaminide-containing glycans is involved in cell-cell adhesion, immune responses, and host-pathogen interactions. lndcollege.co.inbbk.ac.uk For example, wheat germ agglutinin (WGA) is a lectin that specifically binds to N-acetyl-D-glucosamine residues. bas.bg

Receptors: Many cell surface receptors are glycoproteins, and their carbohydrate portions can be essential for their function. These carbohydrate structures can mediate interactions with ligands and other receptors, thereby influencing signal transduction. bbk.ac.uk

Enzymes: D-glucosaminide and its derivatives are substrates for a variety of enzymes involved in their synthesis, degradation, and modification. For example, chitinases are enzymes that hydrolyze the glycosidic bonds in chitin, breaking it down into smaller oligosaccharides and N-acetyl-D-glucosamine. researchgate.net Conversely, enzymes like glucosamine (B1671600)/glucosaminide N-acetyltransferase catalyze the transfer of an acetyl group to glucosamine. nih.gov

Table 2: Interactions of D-Glucosaminide with Other Biomolecules

| Interacting Biomolecule | Type of Interaction | Biological Significance |

|---|---|---|

| Lectins | Specific binding to carbohydrate structures | Cell adhesion, immune recognition, host-pathogen interactions. lndcollege.co.inbbk.ac.uk |

| Receptors | Glycan-mediated ligand binding and receptor modulation | Signal transduction, cellular communication. bbk.ac.uk |

Synthetic Methodologies for D Glucosaminide and Its Derivatives

Chemical Synthesis Approaches for D-Glucosaminide

Purely chemical methods provide a powerful toolkit for accessing a wide variety of D-glucosaminide structures that may not be available through biological means. These strategies rely on the strategic use of protecting groups and carefully controlled reaction conditions to achieve the desired regioselectivity and stereoselectivity.

The formation of the glycosidic bond, known as glycosylation, is the cornerstone of D-glucosaminide synthesis. This reaction involves coupling a glycosyl donor (an activated form of glucosamine) with a glycosyl acceptor (typically an alcohol). youtube.com The choice of donor and activation method is critical for success. nih.gov

Commonly used glycosyl donors include:

Glycosyl Halides: The Koenigs-Knorr method, one of the oldest and most reliable strategies, employs a peracetylated glycosyl halide (bromide or chloride) as the donor. researchgate.net This reactive intermediate is coupled with an alcohol in the presence of heavy metal salt promoters, such as those containing silver or mercury, to form the glycosidic linkage. researchgate.net More modern, less toxic promoters like lithium carbonate are also being explored. researchgate.net

Trichloroacetimidate Donors: Known as Schmidt donors, glycosyl trichloroacetimidates are highly versatile and are activated by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate. youtube.comnih.govmdpi.com They are valued for their high reactivity and stability. youtube.com

Thioglycosides: These donors, which have a sulfur-based group at the anomeric position, are stable enough to act as protecting groups themselves but can be activated for glycosylation using various electrophilic reagents. youtube.comnih.gov Their activation can be fine-tuned, allowing for their use in complex, multi-step oligosaccharide syntheses. nih.gov

The general strategy involves preparing an appropriately protected glycosyl donor, coupling it with the acceptor molecule, and then removing the protecting groups to yield the final D-glucosaminide. mdpi.com

D-glucosamine possesses multiple reactive functional groups—an amino group at the C-2 position and hydroxyl groups at the C-1, C-3, C-4, and C-6 positions—that must be selectively masked or "protected" during synthesis to prevent unwanted side reactions. acs.orgresearchgate.net The strategic application of protecting groups is fundamental to directing the synthesis towards the desired product. acs.orgtandfonline.com

2-Amino-2-deoxy-d-glucosylation strategies require robust amino-protecting groups that can withstand various chemical conditions but can also be removed under mild conditions when no longer needed. nih.gov The protecting group on the C-2 amino function is particularly influential, as it significantly affects the reactivity and stereochemical outcome of the glycosylation reaction. mdpi.comnih.govresearchgate.net

Common protecting groups for the amino function include Phthaloyl (Phth), Trichloroethoxycarbonyl (Troc), Boc, and various acyl groups. mdpi.comtandfonline.comresearchgate.net Hydroxyl groups are often protected as esters (e.g., acetates) or ethers (e.g., benzyl (B1604629) ethers). acs.org The selection of a protecting group pattern allows chemists to differentiate between the various hydroxyl groups, enabling regioselective modifications at specific positions. tandfonline.com

Table 1: Common Protecting Groups in D-Glucosaminide Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |

|---|---|---|---|---|

| Amino (C-2) | Phthaloyl | Phth | Hydrazine | tandfonline.com |

| Amino (C-2) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | tandfonline.com |

| Amino (C-2) | Trichloroethoxycarbonyl | Troc | Zinc dust in acetic acid | mdpi.comresearchgate.net |

| Amino (C-2) | Acetyl | Ac | Strong acid or base (often difficult to remove) | tandfonline.com |

| Hydroxyl (O-3, O-4, O-6) | Acetyl | Ac | Base (e.g., NaOMe in MeOH) | acs.org |

| Hydroxyl (O-3, O-4, O-6) | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | dntb.gov.ua |

Controlling the stereochemistry at the anomeric center (C-1) to form either an α- or β-glycoside is a significant challenge in carbohydrate synthesis. researchgate.net The nature of the protecting group at the C-2 position plays a critical role in directing this stereoselectivity. researchgate.net

Many protecting groups, such as acetyl or phthaloyl, can participate in the reaction mechanism through a phenomenon called "neighboring group participation." When a glycosyl donor with a participating group at C-2 is activated, the protecting group can attack the anomeric center from the back face, forming a cyclic intermediate (e.g., an oxazolinium or phthalimido ion). The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the formation of a 1,2-trans-glycoside. mdpi.com In the case of D-glucosamine, this results in the stereoselective synthesis of the β-D-glucosaminide. mdpi.comresearchgate.net

To synthesize the 1,2-cis (α) glycoside, non-participating protecting groups, such as azides (N₃), are typically used at the C-2 position. The azide (B81097) group is sterically small and electronically withdrawing, which prevents it from participating in the reaction, allowing for mixtures of α and β products or, under specific conditions, favoring the α-anomer. beilstein-journals.org

Chemo-Enzymatic Synthesis of D-Glucosaminide and Analogues

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymes with the versatility of chemical reactions. researchgate.netnih.gov This eco-friendly approach often starts with readily available biopolymers like chitin (B13524) or its deacetylated form, chitosan (B1678972). researchgate.netnovanet.ca

Chitosan, a linear polysaccharide of β-(1→4)-linked D-glucosamine, can be hydrolyzed by enzymes called chitosanases to produce chitooligosaccharides (short chains of glucosamine) and the glucosamine (B1671600) monomer itself. nih.gov For instance, an exo-β-D-glucosaminidase can be used for the enzymatic production of glucosamine from chitosan. nih.gov In one study, using an immobilized exochitosanase, a concentration of 4.6 g of glucosamine was achieved from 10 g of chitosan. nih.gov

A key strategy involves the selective enzymatic modification of chitooligosaccharides. researchgate.netnovanet.ca For example, readily available chitosan can be enzymatically hydrolyzed to produce a mixture of oligosaccharides. researchgate.netnovanet.ca These oligosaccharides can then be chemically N-acetylated. Following this, a specific enzyme, a chitin deacetylase, is used to selectively remove an acetyl group from a particular position on the sugar chain. researchgate.netnovanet.ca This newly freed amino group can then be chemically modified, for instance, by N-trimethylation, to yield specific analogues. researchgate.netnovanet.ca This combined approach allows for the practical and concise synthesis of complex, naturally occurring oligosaccharides. novanet.ca

Table 2: Key Enzymes in the Chemo-Enzymatic Synthesis of D-Glucosaminide Derivatives

| Enzyme | EC Number | Source Example | Role in Synthesis | Product(s) | Reference |

|---|---|---|---|---|---|

| Chitosanase | 3.2.1.132 | Various bacteria/fungi | Hydrolyzes β-1,4 linkages in chitosan | Chitooligomers, Glucosamine | nih.gov |

| exo-β-d-glucosaminidase | 3.2.1.165 | Amycolatopsis sp. | Hydrolyzes chitosan to produce monomers | Glucosamine (Gln) | nih.gov |

| Chitin Deacetylase | 3.5.1.41 | Various bacteria/fungi | Selectively removes N-acetyl groups from chitooligosaccharides | Partially deacetylated oligosaccharides | researchgate.netnovanet.ca |

| α-Glucan Phosphorylase | 2.4.1.1 | Aquifex aeolicus | Polymerizes α-D-glucosamine 1-phosphate | α-(1→4)-linked D-glucosamine polymers (chitosan stereoisomer) | rsc.org |

| Glucose Oxidase | 1.1.3.4 | Aspergillus niger | Oxidizes D-glucosamine | D-glucosaminic acid | nih.gov |

Biosynthetic Pathway Engineering for Enhanced Production

Biosynthetic pathway engineering involves the targeted genetic modification of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to create cellular factories for the production of specific compounds. nih.govfrontiersin.org This approach aims to redirect the host cell's metabolism towards the synthesis of a desired product, like N-acetyl-D-glucosamine (GlcNAc). nih.gov

For example, a highly efficient process for producing GlcNAc in E. coli has been developed. nih.gov This was achieved through several key genetic modifications designed to control the flow of metabolites:

Inactivation of competing pathways: Genes responsible for directing metabolites away from the target pathway, such as those for phosphofructokinase and glycogen (B147801) synthesis, were inactivated. nih.gov

Overexpression of key enzymes: Genes encoding enzymes central to the GlcNAc biosynthetic pathway, including phosphoglucoisomerase, glutamine synthetase, and glucose 6-P dehydrogenase, were overexpressed to increase metabolic flux towards the product. nih.gov

By implementing these modifications and optimizing fermentation conditions, a high concentration of over 120 g/L of GlcNAc was achieved. nih.gov Another critical aspect of engineering host organisms is the enhancement of precursor supply, specifically the nucleotide sugars (e.g., UDP-d-Glc) that are essential substrates for glycosylation reactions. nih.gov Engineering the pathways that produce these activated sugar donors is crucial for improving the yields of glycosylated natural products in microbial hosts. nih.govnih.gov

Table 3: Example of Genetic Modifications in E. coli for Enhanced N-Acetyl-D-Glucosamine (GlcNAc) Production

| Genetic Modification | Target Gene(s) | Purpose | Reference |

|---|---|---|---|

| Inactivation | pfkA, pfkB (phosphofructokinase) | Prevent diversion of fructose-6-P into glycolysis. | nih.gov |

| Inactivation | glgC (glycogen synthesis) | Prevent diversion of glucose-1-P into glycogen storage. | nih.gov |

| Overexpression | pgi (phosphoglucoisomerase) | Increase conversion of fructose-6-P to glucose-6-P. | nih.gov |

| Overexpression | glnA (glutamine synthetase) | Increase supply of glutamine, the nitrogen donor for glucosamine synthesis. | nih.gov |

| Overexpression | zwf (glucose 6-P dehydrogenase) | Enhance the pentose (B10789219) phosphate (B84403) pathway for cofactor regeneration. | nih.gov |

Analytical and Characterization Techniques for D Glucosaminide

Chromatographic Separations (HPLC, GC, HPAEC-PAD)

Chromatography is a cornerstone for the separation and quantification of D-glucosaminide. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) : A versatile method for D-glucosaminide analysis. Due to the polar nature of D-glucosaminide and its lack of a strong UV chromophore, analysis often requires derivatization or specialized columns. researchgate.netchromatographyonline.com Reversed-phase HPLC can be used, particularly after derivatization converts the hydrophilic molecule into a more hydrophobic one. psu.edu

Gas Chromatography (GC) : For GC analysis, the non-volatile D-glucosaminide must be converted into a volatile derivative. cdnsciencepub.com This is typically achieved through silylation, which converts the polar hydroxyl and amino groups into trimethylsilyl (B98337) ethers and amines. cdnsciencepub.com This method allows for the separation and quantification of D-glucosamine, for instance, in biological materials after hydrolysis. cdnsciencepub.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a powerful technique for the direct analysis of underivatized carbohydrates. thermofisher.com At high pH, the hydroxyl groups of carbohydrates like D-glucosaminide become ionized, allowing for their separation on strong anion-exchange columns. chromatographyonline.com Pulsed Amperometric Detection (PAD) then allows for the sensitive and direct detection of the separated carbohydrates without the need for derivatization, a significant advantage over other methods. chromatographyonline.comthermofisher.comcreative-biolabs.com HPAEC-PAD is highly selective and can separate complex mixtures of carbohydrates, including mono-, di-, oligo-, and polysaccharides. chromatographyonline.com

Table 1: Comparison of Chromatographic Techniques for D-Glucosaminide Analysis

| Technique | Principle | Derivatization | Detection | Key Advantages |

|---|---|---|---|---|

| HPLC | Separation based on polarity, often using reversed-phase columns. | Often required to enhance retention and detection (e.g., UV, fluorescence). | UV, Fluorescence, Mass Spectrometry (MS). | Versatile, widely available. |

| GC | Separation of volatile compounds based on boiling point. | Mandatory (e.g., silylation) to increase volatility. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | High resolution and sensitivity. |

| HPAEC-PAD | Separation of anions at high pH on an anion-exchange column. | Not required. | Pulsed Amperometric Detection (PAD). | Direct, highly sensitive, and selective detection of underivatized carbohydrates. chromatographyonline.comthermofisher.com |

To overcome the challenges of detecting D-glucosaminide, which lacks a native chromophore, and to improve its chromatographic behavior, various derivatization strategies are employed. sci-hub.selibretexts.org The primary goal is to attach a molecule (a tag) to the D-glucosaminide that has strong UV absorbance or fluorescence, or to increase its volatility for GC analysis. psu.edu

Common derivatization approaches include:

Pre-column derivatization for HPLC : This involves reacting the analyte with a labeling agent before injection into the HPLC system. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) react with the primary amine group of D-glucosaminide to form a highly fluorescent isoindole derivative, enabling sensitive detection. nih.gov Other reagents reported for derivatizing glucosamine (B1671600) include phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxylsuccinimidyl carbamate (B1207046) (AQC). nih.gov

Derivatization for GC : The most common method is silylation. Reagents such as a mixture of trimethylchlorosilane and hexamethyldisilazane (B44280) react with the active hydrogen atoms in the hydroxyl and amino groups to form volatile trimethylsilyl (TMS) derivatives. cdnsciencepub.com This allows for the successful separation and analysis of D-glucosaminide by GC. cdnsciencepub.com

Table 2: Common Derivatizing Agents for D-Glucosaminide

| Reagent | Target Functional Group | Technique | Purpose |

|---|---|---|---|

| Trimethylchlorosilane/ Hexamethyldisilazane | -OH, -NH₂ | GC | Increases volatility and thermal stability. cdnsciencepub.com |

| o-Phthalaldehyde (OPA) / Thiol | -NH₂ | HPLC | Forms fluorescent derivative for enhanced detection. nih.gov |

| Phenylisothiocyanate (PITC) | -NH₂ | HPLC | Forms UV-absorbing derivative. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | -NH₂ | HPLC | Forms fluorescent derivative. nih.gov |

HILIC is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds like D-glucosaminide. nih.govyoutube.com It uses a polar stationary phase (like silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. youtube.comyoutube.com

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes, such as D-glucosaminide, can partition into this aqueous layer and are retained. youtube.com Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Advantages of HILIC for D-glucosaminide analysis include:

Enhanced Retention : HILIC provides good retention for polar compounds that are poorly retained in reversed-phase HPLC, often without the need for derivatization. nih.gov

MS Compatibility : The high organic content of the mobile phase is ideal for electrospray ionization-mass spectrometry (ESI-MS) as it facilitates efficient desolvation and ionization, leading to improved sensitivity. youtube.com

Orthogonal Selectivity : HILIC offers a different separation mechanism compared to reversed-phase LC, providing an alternative strategy for complex sample analysis. youtube.com Polymer-based amino columns, which can be used under alkaline conditions (pH 2-13), are effective for HILIC separation of amino sugars. shodex.com

Mass Spectrometry (MS) Applications (e.g., ESI-MS, CE-TOFMS, fragmentation patterns)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of D-glucosaminide. It is often coupled with a separation technique like LC or capillary electrophoresis (CE).

Ionization Techniques : Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like D-glucosaminide. nih.gov In positive ion mode, it typically generates protonated molecules [M+H]⁺. nih.govnih.gov

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For protonated D-glucosaminide (m/z 180), collision-induced dissociation (CID) results in characteristic fragment ions. The main fragmentation pathway involves the cleavage of glycosidic bonds and cross-ring cleavages. nih.govresearchgate.net Key fragment ions for glucosamine include those at m/z 72 and m/z 84, which can be used for its quantification and differentiation from isomers like galactosamine. researchgate.net The fragmentation of cyclic oligo-β-(1→6)-D-glucosamines primarily involves the cleavage of the glycosidic bonds within the cycle. nih.gov

Table 3: Characteristic ESI-MS/MS Fragments of Protonated D-Glucosaminide [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Origin |

|---|---|---|

| 180 | 162 | Loss of H₂O |

| 180 | 84 | Cross-ring fragmentation researchgate.net |

| 180 | 72 | Cross-ring fragmentation researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁵N NMR, VT-NMR)

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of D-glucosaminide in solution. nih.govnih.govcapes.gov.br It provides detailed information about the atomic connectivity, stereochemistry, and conformation of the molecule. diva-portal.orgdiva-portal.org

¹H NMR : Proton NMR is used to identify the number and environment of protons in the molecule. For D-glucosaminide, the anomeric proton (H-1) signals are particularly diagnostic, appearing in a distinct downfield region of the spectrum. creative-proteomics.comresearchgate.net

¹⁵N NMR : Nitrogen-15 NMR, often performed using indirect detection methods like the [¹H,¹⁵N] HSQC experiment, provides information about the nitrogen atom in the amino group. acs.org This technique allows for the direct characterization of the amine groups in glucosamine and related monosaccharides in aqueous solution. acs.orgresearchgate.net

VT-NMR : Variable-Temperature NMR is used to study dynamic processes. For N-acetyl-D-glucosamine, VT-NMR has been used to study the kinetics of enzyme-hydrolyzed products and to monitor the chemical shift variation of the acetyl peak, which is related to intramolecular hydrogen bonding. mdpi.com

In aqueous solution, D-glucosaminide exists as an equilibrium mixture of its two cyclic anomers, the α-anomer and the β-anomer, along with a trace amount of the open-chain aldehyde form. creative-proteomics.comresearchgate.net This interconversion process is known as mutarotation.

¹H NMR is the primary tool for studying this phenomenon. researchgate.net The anomeric protons of the α- and β-forms have distinct chemical shifts. creative-proteomics.com For D-glucosamine hydrochloride in D₂O, the α-anomeric proton signal appears at approximately 5.3-5.45 ppm, while the β-anomeric proton signal is upfield at around 4.8-4.94 ppm. researchgate.netresearchgate.net

By dissolving a pure anomer in solution and recording ¹H NMR spectra over time, one can monitor the appearance of the other anomer and the eventual stabilization of the signal intensities. This allows for the determination of the equilibrium distribution. For D-glucosamine, the equilibrium mixture in aqueous solution consists of approximately 60% α-anomer and 40% β-anomer. researchgate.netresearchgate.net The mutarotation process to reach this equilibrium can take several hours (e.g., 440 minutes). researchgate.netresearchgate.net

Table 4: ¹H NMR Chemical Shifts for Anomeric Protons of D-Glucosamine in D₂O

| Anomer | Anomeric Proton | Approximate Chemical Shift (ppm) | J-coupling (J₁,₂) |

|---|---|---|---|

| α-anomer | H-1 (axial) | 5.31 - 5.45 researchgate.netresearchgate.net | ~3-4 Hz (equatorial-axial coupling) unimo.it |

| β-anomer | H-1 (axial) | 4.80 - 4.94 researchgate.netresearchgate.net | ~7-9 Hz (diaxial coupling) unimo.it |

NMR spectroscopy provides definitive proof of the structure and preferred conformation of D-glucosaminide. diva-portal.orgnih.gov

Structural Elucidation : A combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) is used to assign all the proton and carbon signals and establish the covalent structure, confirming the connectivity of the atoms. nih.govnih.gov For instance, the presence of the amino group at the C-2 position can be confirmed through correlations in HMBC spectra. acs.org

Conformational Analysis : The pyranose ring of D-glucosaminide typically adopts a chair conformation. The magnitude of the three-bond proton-proton coupling constants (³JHH), obtained from the ¹H NMR spectrum, is crucial for conformational analysis. researchgate.net According to the Karplus relationship, the J-coupling value depends on the dihedral angle between the coupled protons. researchgate.net For example, the large coupling constant observed for the β-anomeric proton (J₁,₂ ≈ 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is consistent with a ⁴C₁ chair conformation. unimo.it Conversely, the smaller coupling constant for the α-anomer (J₁,₂ ≈ 3-4 Hz) indicates an axial-equatorial relationship between H-1 and H-2. unimo.it

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible spectroscopy are instrumental techniques for the structural elucidation and characterization of D-glucosaminide and its derivatives. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the key functional groups that define the structure of D-glucosaminide derivatives like N-acetyl-D-glucosamine. The vibrational frequencies of bonds within the molecule are sensitive to their environment, allowing for detailed structural analysis. nih.gov Fourier transform infrared (FT-IR) spectroscopy, often combined with quantum chemical density functional theory (DFT) calculations, enables the precise assignment of observed absorption bands. nih.gov

Studies on N-acetyl-α-D-glucosamine have identified numerous characteristic bands. nih.gov For instance, the stretching vibrations of the hydroxyl (-OH) groups typically appear as a broad band in the 3400-3300 cm⁻¹ region. The N-H stretching of the amide group is observed around 3280 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are found in the 2900-3000 cm⁻¹ range. researchgate.net The amide I and amide II bands, which arise from the C=O stretching and N-H bending vibrations of the acetamido group, are prominent features in the spectrum, typically appearing near 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The region between 1200 cm⁻¹ and 1000 cm⁻¹ is dominated by C-O and C-C stretching vibrations of the pyranose ring. nih.gov

The table below summarizes key FT-IR absorption bands for D-glucosamine and its N-acetylated form based on spectral analyses.

| Wave Number (cm⁻¹) | Assignment | Compound | Reference |

| ~3280 | N-H Stretch (Amide) | N-acetyl-α-D-glucosamine | nih.gov |

| 2920 - 2890 | C-H Stretch (Methyl groups) | D-glucosamine | researchgate.net |

| ~1655 | Amide I (C=O Stretch) | N-acetyl-D-glucosamine | researchgate.net |

| 1584 - 1591 | N-H Bend (Primary Amine) | D-glucosamine | researchgate.net |

| 1320 | Amide III | N-acetyl-D-glucosamine | researchgate.net |

UV-Visible Spectroscopy UV-Visible spectroscopy provides information on electronic transitions within a molecule. Unmodified D-glucosaminide does not have a strong chromophore and thus shows limited absorption in the standard UV-Vis range (200-800 nm). However, its derivatives or mixtures can be analyzed. For example, a mixture of N-acetyl-glucosamine and glucosamine hydrochloride in a hydrochloric acid solution has been studied using UV-Vis spectroscopy. researchgate.net The technique is often used to monitor reactions involving D-glucosaminide derivatives. For instance, in enzymatic assays, the release of a chromogenic product like 4-nitrophenol (B140041) from a synthetic substrate (e.g., 4-nitrophenyl-N-acetyl-β-D-glucosaminide) can be quantified by measuring the increase in absorbance at a specific wavelength, such as 405 nm. nih.gov This application is crucial for quantifying enzyme activity rather than for direct structural analysis of the D-glucosaminide itself. scholarsresearchlibrary.com

Enzymatic Assays for Detection and Quantification

Enzymatic assays offer a highly sensitive and specific method for the detection and quantification of D-glucosaminide-containing structures, primarily by measuring the activity of enzymes that process them, such as N-acetyl-β-D-glucosaminidase (NAGase). nih.gov An increase in the activity of this lysosomal enzyme in biological fluids is a key indicator of cellular damage, particularly in the renal tubules. nih.gov These assays typically involve a synthetic substrate that contains an N-acetyl-β-D-glucosaminide moiety linked to a reporter molecule. The enzyme cleaves this linkage, releasing the reporter, which can then be detected using various methods. nih.govkymos.com

Commonly employed analytical methods include:

Spectrophotometric and Colorimetric Assays: These assays use substrates that release a colored product upon enzymatic cleavage. A widely used substrate is 4-nitrophenyl-N-acetyl-β-D-glucosaminide (GlcNAc-4NP). The action of NAGase releases 4-nitrophenol (4NP), a chromophore that can be quantified by measuring its absorbance. nih.govnih.gov

Fluorometric Assays: For higher sensitivity, fluorogenic substrates are used. An example is 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (GlcNAc-4MU), which releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4MU) upon hydrolysis by NAGase. nih.govnih.gov

Electrochemical Assays: This modern approach involves substrates that produce an electrochemically active product. For instance, the 4-nitrophenol released from GlcNAc-4NP can be detected and quantified using techniques like anodic differential pulse voltammetry at boron-doped diamond disk sensors. nih.gov This method shows promise for the development of portable, sensor-based diagnostic devices. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantitative determination of enzymes like NAGase in various biological samples, such as urine. innov-research.com

These assays can be performed as endpoint measurements, where the reaction is stopped after a specific time, or as real-time kinetic measurements, where the formation of the product is monitored continuously. kymos.com

| Assay Type | Substrate Example | Detected Product | Detection Principle | Reference |

| Colorimetric/Spectrophotometric | 4-Nitrophenyl-N-acetyl-β-D-glucosaminide (GlcNAc-4NP) | 4-Nitrophenol (4NP) | Light Absorbance | nih.govnih.gov |

| Fluorometric | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (GlcNAc-4MU) | 4-Methylumbelliferone (4MU) | Fluorescence | nih.govnih.gov |

| Electrochemical | 4-Nitrophenyl-N-acetyl-β-D-glucosaminide (GlcNAc-4NP) | 4-Nitrophenol (4NP) | Anodic Oxidation Current | nih.gov |

| ELISA | N/A (Directly quantifies the enzyme) | N/A | Antibody-Antigen Binding | innov-research.com |

Glycomic and Metabolomic Methodologies for Comprehensive Analysis

Glycomic and metabolomic approaches provide a comprehensive and high-throughput analysis of D-glucosaminide-containing molecules within the context of a complex biological system. nih.gov These "omics" technologies aim to identify and quantify a wide array of glycans (glycomics) or small-molecule metabolites (metabolomics), including D-glucosaminide and its various derivatives, to understand their roles in physiological and pathological processes. nih.gov

Metabolomics Workflow The analysis of D-glucosaminide within a metabolomics framework typically involves several key stages:

Sample Preparation: This step is critical for extracting metabolites from complex biological matrices like blood, urine, or tissues. The specific protocol is chosen to efficiently isolate a broad range of small molecules, including polar compounds like monosaccharides.

Analytical Separation and Detection: The prepared extract is analyzed using high-resolution analytical platforms. The most common techniques are mass spectrometry (MS) coupled with a separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov

GC-MS: This method is highly sensitive for volatile compounds. For non-volatile molecules like D-glucosamine, a chemical derivatization step is required to make them volatile before injection into the GC system. nih.gov

LC-MS: This is a powerful and versatile technique for analyzing a wide range of metabolites without the need for derivatization. It separates compounds based on their physicochemical properties before they are ionized and detected by the mass spectrometer.

Data Analysis: The raw data from the analytical instruments consist of thousands of features characterized by retention time and mass-to-charge ratio (m/z). Sophisticated bioinformatics and statistical tools are used to process this data, identify statistically significant metabolites (like hexoses), and interpret their biological relevance in the context of the study, such as in diabetes research where altered levels of glucose and other sugars are central. nih.govnih.gov

Glycomic Analysis Glycomics focuses specifically on the glycan components of a biological system. Since D-glucosamine and its N-acetylated form are fundamental building blocks of many complex glycans and glycoconjugates (e.g., glycoproteins, glycolipids), glycomic methodologies are essential. A key example is the structural analysis of lipopolysaccharide (LPS) from Gram-negative bacteria, where the lipid A component is a phosphorylated disaccharide of D-glucosamine. pnas.org Tandem mass spectrometry (MS/MS) is a crucial technique used to deduce the detailed chemical structure of these complex molecules, including the type and arrangement of acyl chains attached to the glucosamine backbone. pnas.org

Q & A

Q. How should researchers address potential conflicts of interest in D-glucosaminide-related publications?

- Best Practices :

- Disclose funding sources (e.g., industry grants) in the acknowledgments section .

- Use COI disclosure forms mandated by journals like Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.